molecular formula C9H13N3O5 B8021585 methyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate

methyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate

Cat. No.: B8021585
M. Wt: 243.22 g/mol
InChI Key: HURNCJIEMJBEBI-UHFFFAOYSA-N
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Description

Methyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethoxy group, a nitro group, and a methyl ester group attached to the pyrazole ring. It has a molecular formula of C9H13N3O5 and a molecular weight of 243.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group. The final step involves esterification with methanol in the presence of an acid catalyst to form the methyl ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control helps in maintaining consistent product quality.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The ethoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Reduction: Formation of methyl 2-(3-ethoxy-4-amino-1H-pyrazol-1-yl)propanoate.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its nitro and ethoxy groups. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

    Methyl 2-(3-ethoxy-4-amino-1H-pyrazol-1-yl)propanoate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness: Methyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate is unique due to the presence of both the nitro and ethoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-(3-ethoxy-4-nitropyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5/c1-4-17-8-7(12(14)15)5-11(10-8)6(2)9(13)16-3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURNCJIEMJBEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN(C=C1[N+](=O)[O-])C(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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